Dorsomorphin dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Result of Action

Dorsomorphin dihydrochloride’s inhibition of AMPK signaling has been shown to significantly inhibit adipogenic differentiation of mouse 3T3-L1 fibroblasts . It can also reverse the anti-proliferative effect of AMPK signaling in glucose-deprived mouse neural stem cells . In the BMP pathway, this compound’s inhibition of Smad 1/5/8 phosphorylation reduces heterotopic ossification and decreases BMP-regulated hepatic hepcidin gene transcription, leading to increased iron levels in vivo .

Analyse Biochimique

Biochemical Properties

Dorsomorphin dihydrochloride plays a significant role in biochemical reactions by inhibiting AMPK and BMP type I receptors (ALK2, ALK3, and ALK6). It competes with ATP to inhibit AMPK with a Ki value of 109 nM . This inhibition affects various downstream signaling pathways, including those involved in energy metabolism and cellular growth. Additionally, this compound can reverse autophagy activation and exhibit anti-inflammatory effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to promote cardiomyogenesis in mouse embryonic stem cells and neural differentiation of human pluripotent stem cells . The compound also induces autophagy in cancer cell lines through a mechanism independent of AMPK inhibition . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting BMP signaling and AMPK activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with AMPK and BMP type I receptors. By competing with ATP, it inhibits AMPK activation induced by AICAR and Metformin . Additionally, this compound inhibits BMP signaling by targeting ALK2, ALK3, and ALK6 receptors . These interactions lead to changes in gene expression and cellular responses, such as autophagy induction and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under desiccated conditions at room temperature . Long-term studies have shown that this compound can maintain its inhibitory effects on AMPK and BMP signaling pathways over extended periods. Its stability and degradation in different experimental conditions may vary, affecting its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits AMPK and BMP signaling without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and organ function . Threshold effects and dose-dependent responses have been observed in various studies, highlighting the importance of optimizing dosage for specific experimental purposes .

Metabolic Pathways

This compound is involved in metabolic pathways related to AMPK and BMP signaling. By inhibiting AMPK, it affects energy metabolism and cellular growth . The compound also interacts with enzymes and cofactors involved in BMP signaling, influencing metabolic flux and metabolite levels . These interactions play a crucial role in regulating cellular processes and maintaining metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with AMPK and BMP receptors, as well as its overall impact on cellular signaling and metabolism .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le dichlorhydrate de dorsomorphine est synthétisé par un processus en plusieurs étapes qui implique la formation de la structure de base de la pyrazolopyrimidine. La synthèse commence généralement par la préparation du cycle pyrazole, suivie de la fusion du cycle pyrimidine. Le produit final est obtenu en introduisant les substituants appropriés sur le noyau de la pyrazolopyrimidine .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle du dichlorhydrate de dorsomorphine ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le procédé implique plusieurs étapes de purification, y compris la recristallisation et la chromatographie, pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le dichlorhydrate de dorsomorphine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution sont courantes, où différents substituants sont introduits sur le noyau de la pyrazolopyrimidine.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le dichlorhydrate de dorsomorphine comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers solvants organiques. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une gamme de composés modifiés .

Applications de la recherche scientifique

Le dichlorhydrate de dorsomorphine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition des voies de signalisation de l'AMPK et du BMP.

Biologie : Utilisé dans des études cellulaires pour étudier le métabolisme énergétique, la différenciation cellulaire et la signalisation intracellulaire.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans les maladies liées à la dysrégulation de la signalisation de l'AMPK et du BMP, telles que les troubles métaboliques et le cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies de l'AMPK et du BMP

Mécanisme d'action

Le dichlorhydrate de dorsomorphine exerce ses effets en inhibant les voies de signalisation de l'AMPK et du BMP. Il se lie au site de liaison de l'ATP de l'AMPK, empêchant son activation. En outre, il inhibe la signalisation du BMP en ciblant les récepteurs du BMP de type I (ALK2, ALK3 et ALK6), bloquant ainsi la phosphorylation des protéines Smad et les événements de signalisation en aval .

Applications De Recherche Scientifique

Dorsomorphin dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of AMPK and BMP signaling pathways.

Biology: Employed in cellular studies to investigate energy metabolism, cell differentiation, and intracellular signaling.

Medicine: Explored for its potential therapeutic effects in diseases related to dysregulated AMPK and BMP signaling, such as metabolic disorders and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting AMPK and BMP pathways

Propriétés

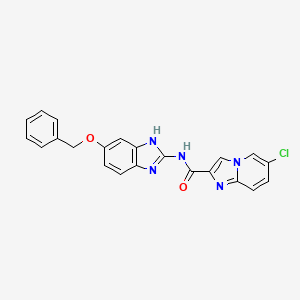

IUPAC Name |

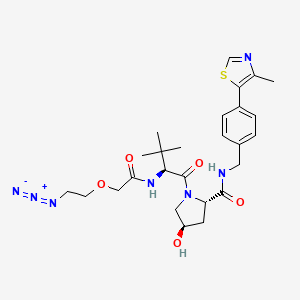

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O.2ClH/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20;;/h4-11,16-18H,1-3,12-15H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDVIJJQKMGPMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Dorsomorphin Dihydrochloride?

A1: this compound acts as a potent and selective inhibitor of AMP-activated protein kinase (AMPK) [, , , , ]. AMPK is a crucial enzyme involved in cellular energy homeostasis, regulating various metabolic processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

Q2: Can you elaborate on the downstream effects observed upon this compound treatment in cellular studies?

A2: this compound treatment has been shown to:

- Reduce the expression of brown adipocyte-specific markers, UCP1 and PGC1α, as well as mitochondrial biogenesis factors, TFAM and NRF1 in 3T3-L1 adipocytes. This suggests a potential role of AMPK in regulating adipocyte browning and energy expenditure. []

- Decrease OATP1A2-mediated uptake of estrone-3-sulfate in a concentration- and time-dependent manner, associated with reduced Vmax but unchanged Km. This indicates AMPK might influence the function and expression of OATP1A2, a transporter protein crucial for drug and endogenous substance uptake. []

- Accelerate necroptosis in HCT116 p53-/- cells (colon cancer cells with p53 null mutation) by increasing reactive oxygen species generation. This observation highlights the complex interplay between AMPK activity, p53 status, and cell death pathways under nutrient-deprived conditions. []

- Reverse the inhibitory effects of Hydrogen Sulfide (H2S) on myocardial cell aging. This suggests a possible interplay between H2S, AMPK signaling, and cellular aging processes in the context of diabetic myocardial fibrosis. []

- Counteract the protective effects of Cornus officinalis Sieb. et Zucc. on heart failure, particularly the improvement in mitochondrial function and ATP levels. This implies AMPK activation might be a key mechanism through which Cornus officinalis exerts its cardioprotective effects. []

- Reduce MCP-1 secretion in A375.S2 melanoma cells, similar to the effect observed with ketoconazole. This observation, alongside the finding that ketoconazole reduced this compound-induced phosphorylation of AMPK-α, points towards a potential role of AMPK in regulating MCP-1 secretion and possibly melanoma progression. []

Q3: How does this compound impact glucose oxidation in cardiomyocytes?

A3: Research indicates that this compound blocks the stimulatory effect of phenylephrine, an α1-adrenergic receptor agonist, on glucose oxidation in adult mouse cardiomyocytes. This suggests that AMPK activation is involved in the α1-adrenergic receptor-mediated increase in glucose oxidation observed under both normal and ischemic conditions. []

Q4: Has this compound been investigated in the context of aging research?

A4: Yes, a study analyzing RNA sequencing data from human bone marrow-derived hematopoietic stem cells identified this compound as a potential drug candidate for reversing aging-associated gene expression signatures in healthy elderly individuals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

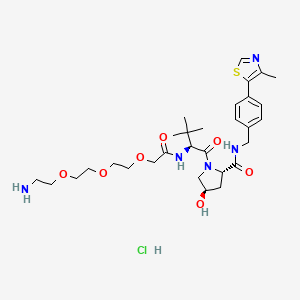

![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)